molecular formula C7H8N2O3 B15372175 Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate CAS No. 944905-00-4

Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate

Cat. No.: B15372175
CAS No.: 944905-00-4
M. Wt: 168.15 g/mol
InChI Key: XSVVORFWPGPINR-UHFFFAOYSA-N
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Description

Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a formyl group at position 2, a methyl group at position 1, and a methyl ester at position 5 of the heterocyclic ring. This compound combines reactive functional groups (formyl and ester) with the imidazole core, making it a versatile intermediate in pharmaceutical and organic synthesis.

The formyl group at position 2 enhances electrophilicity, enabling nucleophilic additions or condensations, while the ester group at position 5 provides sites for hydrolysis or further functionalization. Such features are critical for its role in synthesizing bioactive molecules or metal-organic frameworks .

Properties

CAS No.

944905-00-4

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 2-formyl-3-methylimidazole-4-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-9-5(7(11)12-2)3-8-6(9)4-10/h3-4H,1-2H3

InChI Key

XSVVORFWPGPINR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1C=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. Imidazole derivatives are known for their diverse biological activities, making them valuable in drug development.

Biological Activities

Antimicrobial Activity:
Research indicates that imidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain imidazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity, leading to cell death .

Anticancer Activity:
Imidazole derivatives have also been investigated for their anticancer effects. Compounds in this class can induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation and survival. For example, some studies have reported that imidazole derivatives can inhibit the activity of proteins like Bcl-2, which is crucial for cell survival .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • DNA Interaction: Many imidazole derivatives can bind to DNA, causing structural changes that inhibit replication.
  • Enzyme Inhibition: These compounds can act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and kinases, affecting cellular signaling and proliferation.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells .

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of imidazole derivatives:

StudyCompound TestedBiological ActivityFindings
This compoundAntimicrobialEffective against various bacterial strains
Various imidazole derivativesAnticancerInduced apoptosis in cancer cell lines
NitroimidazolesAntibacterialMechanism involves DNA damage through radical formation

Case Studies

  • Antimicrobial Efficacy: A study evaluated the antimicrobial activity of several imidazole derivatives against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting potential for therapeutic applications in treating infections .
  • Cytotoxicity in Cancer Cells: Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa). The compound demonstrated promising results in reducing cell viability at specific concentrations, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups
Methyl 2-formyl-1-methyl-1H-imidazole-5-carboxylate 1: Methyl; 2: Formyl; 5: Methyl ester C₇H₈N₂O₃ Formyl, ester
Methyl 2-amino-1H-imidazole-5-carboxylate 2: Amino; 5: Methyl ester C₅H₇N₃O₂ Amino, ester
Methyl 1-methylimidazole-5-carboxylate 1: Methyl; 5: Methyl ester C₆H₈N₂O₂ Ester
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate 1: Methyl; 2: Phenyl; 4: p-Tolyl; 5: Ethyl ester C₂₆H₂₄N₂O₂ Aryl, ester
Methyl 2-(1-naphthyl)-1H-5-imidazolecarboxylate 2: 1-Naphthyl; 5: Methyl ester C₁₇H₁₄N₂O₂ Aryl, ester

Key Observations :

  • The formyl group in the target compound distinguishes it from analogs with amino or aryl substituents. This group increases reactivity toward nucleophiles (e.g., hydrazines or amines) compared to the electron-donating amino group in Methyl 2-amino-1H-imidazole-5-carboxylate .

Physical Properties

Available data for analogs provide indirect insights into the target compound’s properties:

Compound Name Melting Point (°C) IR Spectral Data (cm⁻¹) Solubility Trends
This compound Not reported ~1720 (C=O ester), ~1700 (C=O formyl)* Likely polar aprotic solvents
Methyl 2-amino-1H-imidazole-5-carboxylate Not reported ~1720 (C=O ester), ~3350 (N-H) Moderate in DMSO or methanol
Methyl 2-(1-naphthyl)-1H-5-imidazolecarboxylate 226–227 1720 (C=O ester), 808/774 (C-H aromatic) Low in polar solvents
Ethyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate 157–158 Not reported Likely low due to aryl groups

Notes:

  • The formyl group’s electron-withdrawing nature may lower the melting point compared to aryl-substituted analogs (e.g., 226–227°C for naphthyl derivative ).
  • IR data for the ester carbonyl (1720 cm⁻¹) align with analogs, while the formyl C=O stretch (~1700 cm⁻¹) would be a distinguishing feature.

Reactivity Highlights :

  • The formyl group enables condensations (e.g., formation of hydrazones or Schiff bases), unlike aryl or amino-substituted analogs.
  • Ester hydrolysis could yield carboxylic acid derivatives, similar to 1-Methylimidazole-5-carboxylic Acid .

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